

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-methylbutanoate*

Cat. No.: *B102028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Ethyl 3-hydroxy-3-methylbutanoate**. The information is intended for use in research, synthesis, and drug development applications.

Chemical Identity and Physicochemical Properties

Ethyl 3-hydroxy-3-methylbutanoate, also known as the Reformatsky product from acetone and ethyl bromoacetate, is a β -hydroxy ester. It possesses a tertiary alcohol and an ester functional group, making it a valuable chiral building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	ethyl 3-hydroxy-3-methylbutanoate	[1]
Synonyms	Ethyl 3-methyl-3-hydroxybutanoate, Reformatsky Ester	[2]
CAS Number	18267-36-2	[1][2]
Molecular Formula	C ₇ H ₁₄ O ₃	[3]
Molecular Weight	146.18 g/mol	
Physical Form	Liquid	[1]
Boiling Point	215.7 ± 13.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Refractive Index	1.434	[4]
InChI Key	HKEDUIGHSRRIKD-UHFFFAOYSA-N	[2]

Spectroscopic Data

Detailed experimental spectra for **Ethyl 3-hydroxy-3-methylbutanoate** are not widely published. The following tables provide expected spectroscopic characteristics based on its chemical structure and data from closely related analogs, such as ethyl 3-hydroxybutanoate.[5][6][7]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃	
~3.50	Singlet (s)	1H	-OH	
~2.50	Singlet (s)	2H	-CH ₂ -C(OH)-	
~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃	
~1.20	Singlet (s)	6H	-C(OH)-(CH ₃) ₂	
¹³ C NMR	Chemical Shift (δ , ppm)	Assignment		
~173	C=O (Ester)			
~69	C-OH (Quaternary)			
~61	-O-CH ₂ -CH ₃			
~45	-CH ₂ -C(OH)-			
~29	-C(OH)-(CH ₃) ₂			
~14	-O-CH ₂ -CH ₃			

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Feature	Value	Assignment
IR	Broad Peak	3500-3300 cm^{-1}	O-H stretch (alcohol)
Strong, Sharp Peak	$\sim 1730 \text{ cm}^{-1}$	C=O stretch (ester)	
Peaks	1250-1000 cm^{-1}	C-O stretch	
MS (EI)	Molecular Ion (M^+)	m/z 146	
Major Fragments	m/z 131	$[\text{M} - \text{CH}_3]^+$	$\text{C}_7\text{H}_{14}\text{O}_3^+$
m/z 101	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$		
m/z 59	$[\text{C}(\text{OH})(\text{CH}_3)_2]^+$		

Synthesis: The Reformatsky Reaction

Ethyl 3-hydroxy-3-methylbutanoate is classically synthesized via the Reformatsky reaction. [8] This organozinc-based reaction forms a carbon-carbon bond between a ketone (acetone) and an α -halo ester (ethyl bromoacetate).

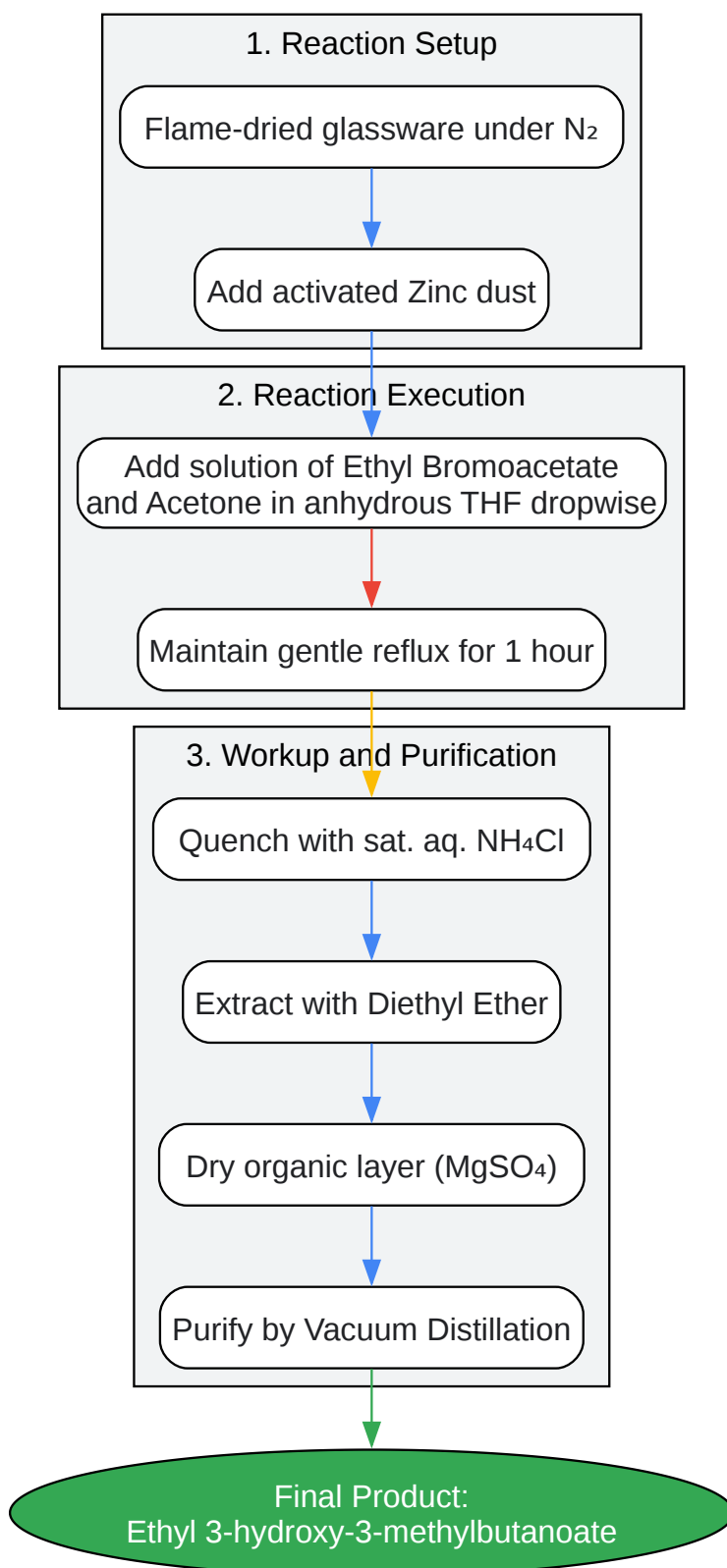
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate

Materials:

- Zinc dust, activated (e.g., with I_2 or HCl wash)
- Ethyl bromoacetate
- Acetone, anhydrous
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Iodine crystal (for initiation)

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Zinc Activation:** Place activated zinc dust (1.2 equivalents) in the flask. Add a single crystal of iodine to aid in initiating the reaction.
- **Reagent Addition:** Add anhydrous solvent (e.g., THF) to the flask. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and anhydrous acetone (1.1 equivalents) in the same anhydrous solvent.
- **Initiation:** Add a small portion of the ester/ketone solution to the zinc suspension and warm gently. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
- **Reaction:** Once initiated, add the remainder of the solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Ethyl 3-hydroxy-3-methylbutanoate**.



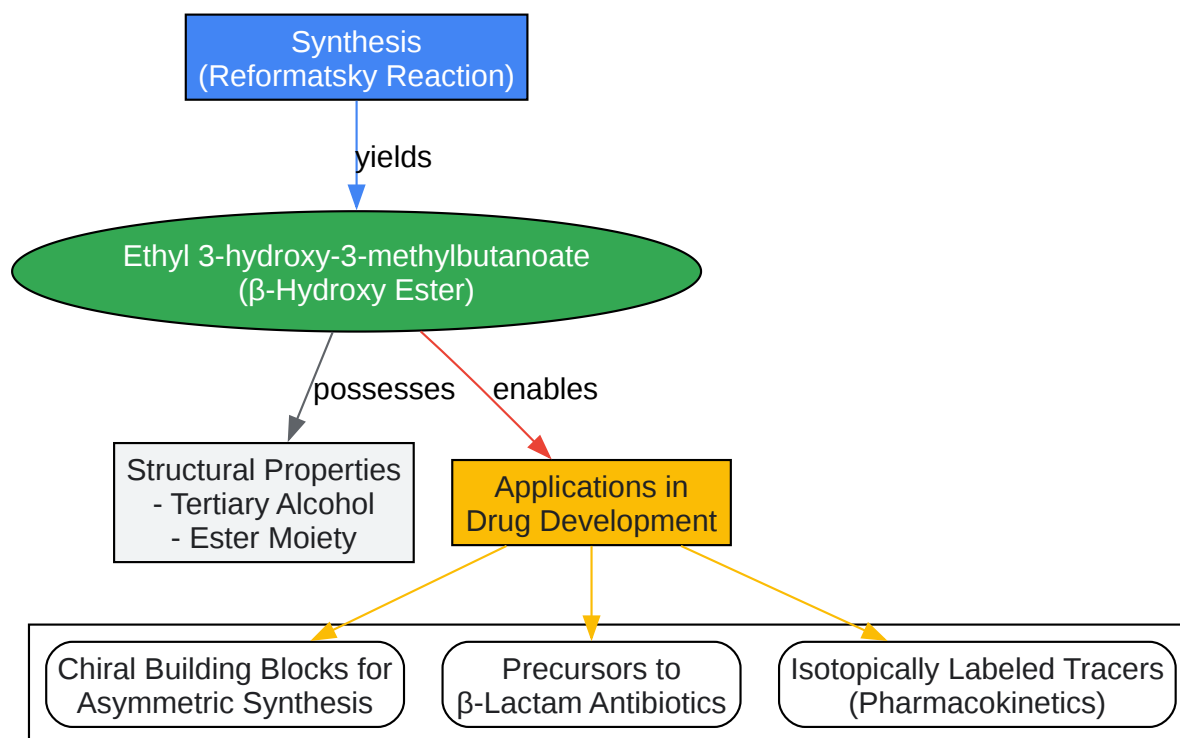
[Click to download full resolution via product page](#)

Synthesis workflow for **Ethyl 3-hydroxy-3-methylbutanoate**.

Applications in Research and Drug Development

β -hydroxy esters are a fundamentally important class of molecules in medicinal chemistry and drug development. Their bifunctional nature (containing both a hydroxyl and an ester group) allows for diverse chemical transformations.

- **Chiral Building Blocks:** The hydroxyl group at the β -position creates a chiral center (unless $R_1=R_2$ as in the title compound). Enantiomerically pure β -hydroxy esters are highly sought-after starting materials for the asymmetric synthesis of complex drug molecules.^[9] They are key intermediates in the synthesis of pharmaceuticals such as certain statins and antidepressants. For instance, derivatives of β -hydroxy esters are precursors to selective serotonin reuptake inhibitors like fluoxetine.^[9]
- **Precursors to β -Lactams:** The β -hydroxy ester moiety is a direct precursor to the β -lactam ring, the core structure of widely used antibiotics, including penicillins and cephalosporins.
- **Pharmacokinetic Studies:** Isotopically labeled versions, such as deuterium-labeled **Ethyl 3-hydroxy-3-methylbutanoate**, are used as tracers in drug development to study the pharmacokinetic and metabolic profiles of drug candidates.
- **Prodrug Development:** The ester functionality can be used as a promoiety in prodrug design to improve the bioavailability of a parent drug. In vivo, ubiquitous esterase enzymes can cleave the ester to release the active pharmaceutical ingredient.



[Click to download full resolution via product page](#)

Logical relationships of **Ethyl 3-hydroxy-3-methylbutanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-hydroxy-3-methylbutanoate | 18267-36-2 [sigmaaldrich.com]
- 2. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 3. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 4. Ethyl 3-hydroxy-3-methylbutanoate | CAS#:30385-86-5 | Chemsrcc [chemsrc.com]

- 5. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 6. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [[m.chemicalbook.com](https://www.mchemicalbook.com)]
- 7. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR [[m.chemicalbook.com](https://www.mchemicalbook.com)]
- 8. Spectral Database for Organic Compounds | [re3data.org](https://www.re3data.org) [[re3data.org](https://www.re3data.org)]
- 9. [scs.illinois.edu](https://www.scs.illinois.edu) [[scs.illinois.edu](https://www.scs.illinois.edu)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102028#ethyl-3-hydroxy-3-methylbutanoate-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com